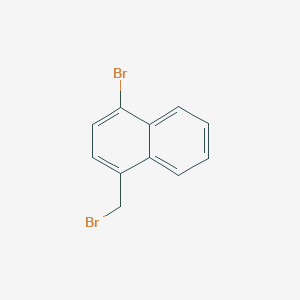

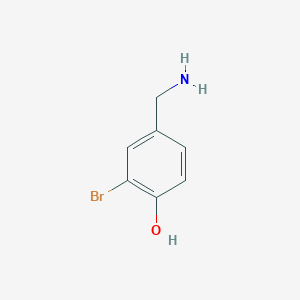

4-(氨甲基)-2-溴苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(Aminomethyl)benzoic acid” is an unnatural amino acid derivative. It’s used as a type 2 antifibrinolytic agent . It reacts with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid .

Molecular Structure Analysis

While the specific molecular structure of “4-(Aminomethyl)-2-bromophenol” is not available, related compounds like “(4-(aminomethyl)phenyl)boronic acid” have a molecular formula of CHBNO .

Chemical Reactions Analysis

The compound “4-(Aminomethyl)benzoic acid” has been used in the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs . It’s also used as a catalyst for the Ullmann coupling reaction .

科学研究应用

Unnatural Amino Acid Derivative

- Summary of Application : “4-(Aminomethyl)benzoic acid” acts as an unnatural amino acid derivative .

- Methods of Application : This compound is typically used in a laboratory setting, where it can be incorporated into proteins during the process of protein synthesis .

- Results or Outcomes : The use of this compound allows for the creation of proteins with unique properties, which can be useful in various biochemical research applications .

Antifibrinolytic Agent

- Summary of Application : “4-(Aminomethyl)benzoic acid” is also used as a type 2 antifibrinolytic agent .

- Methods of Application : As an antifibrinolytic agent, this compound is used to prevent or reduce bleeding in medical situations where clot dissolution can lead to serious bleeding .

- Results or Outcomes : The use of this compound as an antifibrinolytic agent has been shown to be effective in reducing bleeding in various clinical settings .

Synthesis of Heterocyclic Compounds

- Summary of Application : 4-Aminocoumarin derivatives, which are structurally similar to “4-(Aminomethyl)-2-bromophenol”, have been used as a building block in organic chemistry as well as in heterocyclic chemistry for the synthesis of different heterocyclic compounds .

- Methods of Application : These compounds are synthesized in a laboratory setting and are used in various synthetic methodologies for the construction of 4-aminocoumarin derivatives .

- Results or Outcomes : The use of these compounds allows for the creation of a wide range of heterocyclic compounds, which have various applications in different fields of chemistry .

Antimicrobial and Antibiofilm Agents

- Summary of Application : Cationic polymers, which can be synthesized from compounds like “4-(Aminomethyl)-2-bromophenol”, are thought to be the last frontier in antibacterial development .

- Methods of Application : These polymers target bacterial membranes and are used to overcome bacterial membrane-related resistance mechanisms .

- Results or Outcomes : These cationic polymers have shown low toxicity and high selectivity, making them potentially useful for real applications .

安全和危害

未来方向

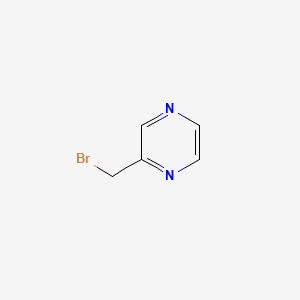

While specific future directions for “4-(Aminomethyl)-2-bromophenol” are not available, research is ongoing in the field of directed evolution for protein engineering, which could potentially involve similar compounds . Another study discusses the synthesis of FER Zeolite using “4-(Aminomethyl)pyridine” as a structure-directing agent .

属性

IUPAC Name |

4-(aminomethyl)-2-bromophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H,4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZGJQUAZCZJOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00495139 |

Source

|

| Record name | 4-(Aminomethyl)-2-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-2-bromophenol | |

CAS RN |

63491-88-3 |

Source

|

| Record name | 4-(Aminomethyl)-2-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1281192.png)

![2-(Bromomethyl)benzo[d]oxazole](/img/structure/B1281201.png)